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molecular formula C17H16O3 B023881 Ketoprofen methyl ester CAS No. 47087-07-0

Ketoprofen methyl ester

Cat. No. B023881
M. Wt: 268.31 g/mol
InChI Key: BIOCOYIPJQMGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03995056

Procedure details

138 ml of a solution of 1.55N butyl lithium in hexane was introduced over 20 minutes at -40° C to a mixture of 775 ml of tetrahydrofuran, 775 ml of hexamethyl phosphor-triamide and 21.5 ml of diethylamine and after stirring for 20 minutes, a solution of 52.5 g of the above ester in 470 ml of tetrahydrofuran was added over 20 minutes. Then, 38 ml of methyl iodide were added thereto and the mixture was stirred for 30 minutes at about -40° C and then was progressively returned to 20° C. The reaction mixture was poured into 3 liters of water-ice mixture and was stirred and extracted with isopropyl ether. The extracts were washed with water and evaporated to dryness under reduced pressure to obtain methyl 2-(m-benzoyl-phenyl)-propionate which was used as is for the saponification.
[Compound]
Name
solution
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
triamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
775 mL
Type
solvent
Reaction Step One
Name
Quantity
52.5 g
Type
reactant
Reaction Step Two
Quantity
470 mL
Type
solvent
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
3 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.C(NCC)C.[C:11]([C:19]1[CH:20]=[C:21]([CH2:25][C:26]([O:28][CH3:29])=[O:27])[CH:22]=[CH:23][CH:24]=1)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CI>CCCCCC.O1CCCC1>[C:11]([C:19]1[CH:20]=[C:21]([CH:25]([CH3:1])[C:26]([O:28][CH3:29])=[O:27])[CH:22]=[CH:23][CH:24]=1)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
solution
Quantity
138 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
triamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
21.5 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
775 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
52.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)CC(=O)OC
Name
Quantity
470 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
38 mL
Type
reactant
Smiles
CI
Step Four
Name
water ice
Quantity
3 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes at about -40° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was progressively returned to 20° C
STIRRING
Type
STIRRING
Details
was stirred
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl ether
WASH
Type
WASH
Details
The extracts were washed with water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)C(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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